7-Amino-indolizine-3-carboxylic acid
Description
7-Amino-indolizine-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a fused six- and five-membered ring system with an amino group at position 7 and a carboxylic acid at position 3. These derivatives are synthesized via eco-friendly methods and characterized using techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry (MS) . Key derivatives include:
- Ethyl 7-amino-3-(4-methoxybenzoyl)indolizine-1-carboxylate (2e)
- Ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate (2g)
- Ethyl 7-amino-3-(4-chlorobenzoyl)indolizine-1-carboxylate (2i)
These compounds exhibit notable antibacterial activity against Gram-positive and Gram-negative bacteria, such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus .
Properties
IUPAC Name |
7-aminoindolizine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-3-4-11-7(5-6)1-2-8(11)9(12)13/h1-5H,10H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPVCXUAKJICMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C2C(=O)O)C=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Pyrrole Precursors
The construction of the indolizine core often begins with functionalized pyrrole derivatives. A notable method involves the alkylation of (2S,8S)-di-tert-butyl 5-oxo-2,8-di-[N-(PhF)amino]azelate 5 (PhF = 9-(9-phenylfluorenyl)), followed by stereoselective allylation and regioselective olefin hydroboration . This sequence yields a linear ketone intermediate 9 , which undergoes reductive amination and lactam cyclization to form the indolizidinone scaffold. Subsequent displacement of a methanesulfonate group with sodium azide introduces the amino functionality, while ester hydrolysis liberates the carboxylic acid .
Key challenges in this route include the low overall yield (33% from 5 to 9 ) and the need for meticulous protection of primary alcohols as silyl ethers to prevent undesired side reactions . The final hydrolysis step requires acidic conditions (e.g., HCl/THF), which may necessitate additional purification to remove residual siloxane byproducts .
Curtius Rearrangement of Indole-3-carboxylic Acid Derivatives
An alternative strategy leverages the Curtius rearrangement to convert indole-3-carboxylic acids into 3-isocyanates, which are subsequently transformed into 3-aminoindoles . For 7-amino-indolizine-3-carboxylic acid, this approach begins with 4-nitroindole 13 , which undergoes TIPS protection, nitro reduction, and sequential Boc protection to yield di-Boc-protected intermediate 10 . Bromination with N-bromosuccinimide (NBS) and lithiation-induced Boc migration generates ester 12 , which is deprotected and reprotected to afford carboxylic acid 19 .
This 10-step synthesis achieves a 15% overall yield, with bottlenecks occurring during the Boc migration step (Scheme 2) . The method’s reliance on cryogenic conditions (−78°C) for lithiation complicates scalability, and the instability of intermediates like 22a and 22b necessitates rapid purification .
Displacement Reactions on Hydroxypropylindolizine Intermediates
A third route focuses on displacing hydroxyl groups with azide nucleophiles. Starting from N-(BOC)amino-7-[3-hydroxypropyl]indolizidin-2-one ester 11 , treatment with methanesulfonyl chloride forms a mesylate, which reacts with sodium azide to introduce the amino group . Hydrolysis of the ester under basic conditions (NaOH/MeOH) yields the free carboxylic acid .
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Mesylation | MsCl, Et3N, DCM, 0°C | 92 | Column chromatography |
| Azide Displacement | NaN3, DMF, 80°C | 78 | Extraction (EtOAc/H2O) |
| Ester Hydrolysis | NaOH, MeOH, reflux | 85 | Acidification, filtration |
This method benefits from high stepwise yields but requires careful handling of azide intermediates due to their explosive nature .
Eco-Friendly Synthesis via One-Pot Indolizine Formation
Recent advances emphasize solvent minimization and reduced reaction times. Uppar et al. demonstrated a one-pot synthesis of 7-amino-3-benzoylindolizine-1-carboxylate derivatives using ethylpropiolate and K2CO3 in room-temperature methanol . Adapting this protocol for carboxylic acid synthesis involves substituting the ester group with a carboxylate via saponification (LiOH, THF/H2O) .
Key advantages include:
-
Short reaction time : 30 minutes for indolizine core formation .
-
High atom economy : No byproducts generated during cyclization .
-
Scalability : Column chromatography-free purification via acid-base extraction .
However, the method’s reliance on electron-deficient benzoyl groups limits substrate diversity, and saponification may degrade acid-sensitive functionalities .
Comparative Analysis of Methodologies
The table below summarizes critical metrics for each synthetic route:
| Method | Overall Yield (%) | Step Count | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Cyclization | 33 | 7 | Moderate | Low (sensitive to steric hindrance) |
| Curtius Rearrangement | 15 | 10 | Low | Moderate (requires robust protecting groups) |
| Displacement Reactions | 58 | 3 | High | High (tolerates azides) |
| Eco-Friendly Synthesis | 72 | 2 | High | Low (limited to electron-deficient substrates) |
Chemical Reactions Analysis
Types of Reactions: 7-Amino-indolizine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Biological Applications
The biological activities of 7-amino-indolizine-3-carboxylic acid are noteworthy, particularly in the context of drug development and therapeutic applications.
Antimicrobial and Anticancer Properties
This compound exhibits significant antimicrobial and anticancer properties. For instance:
- In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF7) and non-small cell lung cancer (EKVX), showing growth inhibition percentages ranging from 75% to 89% .
- Its mechanism of action involves binding to specific enzymes and receptors, potentially inhibiting pathways critical for cancer cell proliferation.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential to target specific enzymes and receptors involved in disease processes.
Case Study: Drug Development
Recent studies have indicated that derivatives of this compound could serve as precursors for developing new pharmaceuticals aimed at treating various conditions, including cancer and infectious diseases. The structural features of the compound allow for modifications that enhance its bioactivity and specificity .
Industrial Applications
Beyond biological research, this compound finds applications in industrial settings.
Advanced Materials
The compound is utilized in developing advanced materials such as:
Mechanism of Action
The mechanism of action of 7-amino-indolizine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Q & A
Advanced Research Question
- Docking studies : Target bacterial enzymes (e.g., DNA gyrase) or inflammatory receptors (e.g., CRTH2) using software like AutoDock .
- QSAR models : Correlate substituent lipophilicity (logP) with antibacterial IC₅₀ values .
What methods ensure purity and reproducibility in synthesizing indolizine derivatives?
Basic Research Question
- TLC monitoring : Hexane:ethyl acetate (3:7) resolves intermediates .
- Elemental analysis : Verify <0.4% deviation in C/H/N ratios .
- Melting point consistency : Uncorrected capillary measurements confirm crystalline purity .
How do structural modifications influence the pharmacological profile of 7-amino-indolizine derivatives?
Advanced Research Question
- Antibacterial activity : 4-Fluoro substituents improve membrane penetration vs. bulkier groups (e.g., bromo) .
- Antioxidant potential : Electron-donating groups (e.g., methoxy) enhance radical scavenging in DPPH assays .
- CRTH2 antagonism : Carboxylic acid moieties are critical for receptor binding .
Can 7-amino-indolizine derivatives be repurposed for non-antibacterial applications?
Advanced Research Question
- Anticancer : Ethyl 7-acetyl-2-substituted derivatives show in vitro cytotoxicity via apoptosis induction .
- Larvicidal : Eco-friendly synthesized analogues inhibit Anopheles arabiensis larvae (LC₅₀: 12–18 µg/mL) .
What statistical approaches are recommended for analyzing pharmacological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
